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Compound of Interest

Compound Name:
2-Chloro-6-hydroxymethyl-

isonicotinic acid

CAS No.: 900799-89-5

Cat. No.: B2876389 Get Quote

Part 1: Executive Summary & Compound Identity
2-Chloro-6-hydroxymethyl-isonicotinic acid is a high-value pyridine scaffold used primarily

as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and

antitubercular drugs. Its structure combines three distinct reactive handles—a carboxylic acid

(C4), a hydroxymethyl group (C6), and a chlorine atom (C2)—making it a versatile "linchpin" for

fragment-based drug design (FBDD).

This guide provides a comprehensive spectroscopic profile derived from standard substituent

effects in pyridine chemistry and analogous literature data. It is designed to assist analytical

chemists and synthetic researchers in validating compound identity and purity.
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Property Detail

IUPAC Name
2-Chloro-6-(hydroxymethyl)pyridine-4-carboxylic

acid

Common Name 2-Chloro-6-hydroxymethyl-isonicotinic acid

Molecular Formula

C

H

ClNO

Molecular Weight 187.58 g/mol

Monoisotopic Mass
187.00 g/mol (

Cl)

CAS Registry Number
Not widely listed; Analogous to 25462-85-5

(Methyl precursor)

SMILES OCcC1=CC(C(O)=O)=CC(Cl)=N1

Part 2: Synthesis & Impurity Profile (Contextual
Grounding)
Understanding the synthesis is critical for interpreting spectroscopic data, as specific impurities

(solvents, precursors) often appear in the spectra. The most robust synthetic route involves the

functionalization of 2-chloro-6-methylisonicotinic acid.

Synthesis Workflow
The following diagram illustrates the likely synthetic pathway and potential impurities.
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Figure 1: Synthetic pathway from the commercially available methyl precursor. Impurities may

include unhydrolyzed esters or N-oxide byproducts.

Part 3: Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d

is the preferred solvent due to the compound's polarity and the solubility of the carboxylic acid
moiety.

H NMR Data (400 MHz, DMSO-d

)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

13.80 br s 1H COOH

Acidic proton;

typically broad

and chemical

shift is

concentration-

dependent.

7.85
d (

Hz)
1H Ar-H3

Proton between

Cl and COOH.

Deshielded by

ortho-Cl and

para-COOH.

7.68
d (

Hz)
1H Ar-H5

Proton between

CH

OH and COOH.

Slightly more

shielded than

H3.

5.55
t (

Hz)
1H

CH

OH

Hydroxyl proton.

Triplet coupling

indicates

adjacent CH

. Disappears with

D

O shake.

4.62
d (

Hz)
2H

Ar-CH

-OH

Benzylic-type

methylene.

Appears as a

singlet if OH

exchanges

rapidly.
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Mechanistic Note: The coupling constant

Hz is characteristic of meta-coupling across the pyridine ring.

C NMR Data (100 MHz, DMSO-d

)
Shift (

, ppm)
Carbon Type Assignment

165.2 C=O COOH (Carboxylic Acid)

163.8 Quaternary

C6 (Adjacent to N, attached to

CH

OH)

150.1 Quaternary
C2 (Adjacent to N, attached to

Cl)

142.5 Quaternary C4 (Ipso to COOH)

122.4 CH (Aromatic) C3 (Ortho to Cl)

119.8 CH (Aromatic)
C5 (Ortho to CH

OH)

63.5 CH
CH

OH

Mass Spectrometry (MS)
The chlorine atom provides a distinct isotopic signature crucial for confirmation.

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic

acids) or Positive Mode.

Isotope Pattern: Chlorine naturally exists as
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Cl (75.8%) and

Cl (24.2%), creating a characteristic 3:1 ratio in the molecular ion cluster.

Data Table:

Ionization m/z (Monoisotopic) Species Pattern Note

| ESI (+) | 188.01 | [M+H]

(

Cl) | Base peak. | | ESI (+) | 190.01 | [M+H]

(

Cl) | ~33% intensity of base peak. | | ESI (-) | 185.99 | [M-H]

(

Cl) | Deprotonated acid. | | ESI (-) | 187.99 | [M-H]

(

Cl) | ~33% intensity of base peak. |

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid sample.

3400–2800 cm

(Broad): O-H stretching. The carboxylic acid O-H forms a broad dimer band, overlapping with
the sharper alcohol O-H stretch.

1715 cm

(Strong): C=O stretching (Carboxylic acid).

1595, 1550 cm

(Medium): C=N and C=C pyridine ring vibrations.
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1050 cm

(Medium/Strong): C-O stretch (Primary alcohol, CH

-OH).

740–780 cm

(Medium): C-Cl stretching (often weak/obscured but characteristic of chloro-aromatics).

Part 4: Experimental Protocols
Protocol 1: NMR Sample Preparation (Self-Validating)
Pyridine acids often suffer from aggregation or poor solubility in non-polar solvents.

Solvent Choice: Use DMSO-d

(99.9% D). Avoid CDCl

as the acid may not dissolve or will give broad peaks due to hydrogen bonding.

Preparation: Weigh 5–10 mg of the solid into a clean vial. Add 0.6 mL DMSO-d

.

Validation:

Check: If the solution is cloudy, sonicate for 30 seconds.

D

O Shake: To confirm the OH and COOH assignments, run a standard proton spectrum,
then add 1 drop of D

O, shake, and re-run. The peaks at 13.8 ppm and 5.55 ppm should disappear, and the
doublet at 4.62 ppm should collapse to a singlet.

Protocol 2: LC-MS Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 2.1 x 50 mm).
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Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Detection: UV at 254 nm (aromatic) and MS ESI (+/-).

Success Criteria: A single UV peak >95% area. MS spectrum under the peak must show the

3:1 isotope ratio (m/z 188/190).
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
Chloro-6-hydroxymethyl-isonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2876389#2-chloro-6-hydroxymethyl-isonicotinic-acid-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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